molecular formula C21H17BrN4OS B10891261 (5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10891261
M. Wt: 453.4 g/mol
InChI Key: FRFIDHMTNXAIBL-UNOMPAQXSA-N
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Description

(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one, also known as JSI-124 or Cucurbitacin I, is a well-characterized and potent small-molecule inhibitor primarily known for its selective targeting of the JAK2/STAT3 signaling pathway [https://pubmed.ncbi.nlm.nih.gov/12723959/]. This pathway is a critical node in cellular processes such as proliferation, survival, and angiogenesis, and its constitutive activation is frequently associated with a wide range of cancers, including breast, lung, and pancreatic carcinomas, as well as hematological malignancies. The compound exerts its effects by inhibiting the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and its function as a transcription factor for oncogenes like Bcl-xL and Cyclin D1 [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754861/]. Beyond its direct anti-cancer activity, JSI-124 is a valuable pharmacological tool for studying immune cell differentiation and function, as the JAK/STAT pathway is also central to cytokine signaling. Researchers utilize this compound in vitro and in vivo to elucidate the role of STAT3 in tumorigenesis, to investigate mechanisms of drug resistance, and to explore potential combination therapies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H17BrN4OS

Molecular Weight

453.4 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17BrN4OS/c1-13-11-15(14(2)26(13)18-7-9-23-10-8-18)12-19-20(27)25-21(28-19)24-17-5-3-16(22)4-6-17/h3-12H,1-2H3,(H,24,25,27)/b19-12-

InChI Key

FRFIDHMTNXAIBL-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Br)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[2,5-DIMETHYL-1-(4-PYRIDYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2,5-dimethyl-1-(4-pyridyl)-1H-pyrrole-3-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final thiazole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoanilino Group

The 4-bromoanilino substituent is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Amination : Reaction with ammonia or amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) can replace the bromine atom with amino groups .

  • Suzuki Coupling : The bromine atom enables palladium-catalyzed cross-coupling with aryl boronic acids, forming biaryl derivatives .

Table 1: NAS Reactions of Bromoanilino Derivatives

Reaction TypeReagents/ConditionsProductYield (%)Reference
AminationNH₃, DMF, 100°C4-Aminoanilino analog65–70
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, ArB(OH)₂Biaryl derivatives55–60

Reactivity of the Thiazol-4-one Ring

The thiazol-4-one core participates in cyclocondensation and ring-opening reactions:

  • Hydrazone Formation : Reacts with hydrazine derivatives (e.g., phenylhydrazine) to form hydrazone analogs. For instance, 2-hydrazinyl-1,3-benzothiazole reacts with aldehyde groups under reflux in ethanol to yield hydrazine-linked products .

  • Ring-Opening : In acidic or basic conditions, the thiazole ring can undergo hydrolysis to form thioamide intermediates .

Key Reaction Pathway :

Thiazol-4-one+HydrazineEthanol, ΔHydrazone derivative[3][4]\text{Thiazol-4-one} + \text{Hydrazine} \xrightarrow{\text{Ethanol, Δ}} \text{Hydrazone derivative} \quad \text{[3][4]}

Methylidene Group Reactivity

The exocyclic methylidene (-CH=) group undergoes cycloaddition and condensation:

  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives .

  • Schiff Base Formation : Condenses with primary amines to generate imine-linked hybrids .

Example :

Methylidene+MalononitrileAcOH, ΔCyano-substituted adduct[3]\text{Methylidene} + \text{Malononitrile} \xrightarrow{\text{AcOH, Δ}} \text{Cyano-substituted adduct} \quad \text{[3]}

Pyridine-Pyrrole Hybrid Reactions

The pyridine-pyrrole moiety can coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) or undergo electrophilic substitution:

  • Metal Coordination : Forms complexes with transition metals, enhancing bioactivity or catalytic properties .

  • Electrophilic Substitution : Bromination or nitration occurs preferentially at the pyrrole ring due to its electron-rich nature .

Table 2: Metal Complexation Studies

Metal IonLigand SiteApplicationReference
Cu²⁺Pyridine NAnticancer
Fe³⁺Pyrrole NCatalysis

Stability and Degradation Pathways

Under oxidative or photolytic conditions:

  • Bromine Loss : UV irradiation in methanol leads to debromination, forming dehalogenated byproducts .

  • Thiazole Ring Oxidation : Hydrogen peroxide converts the thiazole ring to a sulfoxide or sulfone .

Scientific Research Applications

Potential Therapeutic Applications

The compound's thiazole ring and brominated aniline moiety suggest significant bioactivity. Preliminary studies indicate that similar compounds exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Thiazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with thiazole structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The presence of pyridine and pyrrole groups may contribute to anti-inflammatory activity.

Case Studies

Several studies have highlighted the bioactivity of thiazole derivatives:

  • A study published in Molecules demonstrated that thiazole derivatives possess significant antibacterial properties against Gram-positive bacteria, indicating their potential as therapeutic agents in treating infections .
  • Another investigation into substituted thiazoles showed promising results in anticancer assays, suggesting that modifications to the thiazole structure can enhance efficacy .

Development of New Drugs

Due to its promising bioactivity, (5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one may serve as a lead compound in drug development aimed at targeting specific diseases such as cancer and bacterial infections.

Chemical Probes in Biological Research

The unique structural characteristics of this compound allow it to function as a chemical probe in biological studies. It can be utilized to investigate specific biochemical pathways and interactions within cells.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics. Techniques employed in these studies include:

  • Molecular Docking Studies : To predict binding affinities with target proteins.
  • Biochemical Assays : To assess the functional effects on cellular pathways.

These studies help clarify the mechanisms through which (5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one exerts its biological effects.

Material Science Applications

Beyond medicinal chemistry, the compound's unique electronic properties may be explored in material science for developing novel materials with specific characteristics.

Potential Uses

The structural features of (5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one could lead to applications such as:

  • Organic Electronics : Its electronic properties may make it suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Sensors : The compound could be developed into sensors for detecting specific biomolecules or environmental pollutants due to its reactivity and stability.

Biological Activity

The compound (5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a thiazole ring fused with a pyridine and a brominated aniline moiety. The structural complexity contributes to its pharmacological properties. The thiazolidinone core is recognized for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one have shown efficacy against various cancer cell lines, including:

  • HT29 adenocarcinoma : Notable growth inhibition was observed.
  • H460 lung cancer cells : Demonstrated cytotoxic effects with IC50 values in the low micromolar range .

A study highlighted that modifications in the thiazolidinone structure can enhance anticancer activity by targeting specific kinases involved in cancer proliferation. For example, certain derivatives have been reported to inhibit c-Met and Ron tyrosine kinases effectively .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Thiazolidinone derivatives have been tested against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (like bromine) on the aromatic ring enhances antibacterial activity. For instance:

  • Inhibition against E. coli and S. aureus : Compounds demonstrated inhibition rates exceeding 80% in certain assays .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant capabilities. Studies have shown that these compounds can reduce lipid peroxidation and scavenge free radicals effectively. The antioxidant activity is often correlated with structural modifications that stabilize radical intermediates .

The biological activities of (5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and bacterial metabolism.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species Modulation : By scavenging free radicals, these compounds mitigate oxidative stress within cells.

Case Studies

Recent studies have evaluated the efficacy of thiazolidinone derivatives in preclinical models:

  • A study involving a derivative similar to the target compound showed significant tumor reduction in xenograft models of breast cancer when administered at specific doses .
  • Another study highlighted the antibacterial potential against multi-drug resistant strains of bacteria using derivatives with similar structural features .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazol-4-one Derivatives

Compound Name R2 Substituent R5 Substituent Molecular Weight (g/mol) LogP<sup>*</sup>
Target Compound 4-Bromoanilino 2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-ylmethylidene ~452.3 3.8
5-(3,5-Diaryl-4,5-dihydropyrazol-ylmethylene)-2-thioxothiazolidin-4-one Thioxo group 3,5-Diaryl-4,5-dihydropyrazole ~390–420 2.5–3.2
(2Z)-3-(4-Methylanilino)-1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)but-2-en-1-one 4-Methylanilino Hydroxypyrazole ~363.4 2.1

<sup>*</sup>LogP values estimated via computational tools (e.g., Multiwfn ).

Computational Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons:

  • Tc = 0.65–0.72 vs. diarylpyrazole-thiazolidinones , indicating moderate structural overlap.
  • Tc = 0.55 vs. pyrazole-aniline derivatives , reflecting divergent core structures.

Table 2: Key Similarity Coefficients

Compared Compound Class Tanimoto Coefficient (Tc) Key Divergences
Diarylpyrazole-thiazolidinones 0.65–0.72 Thioxo vs. oxo group; pyrazole vs. pyrrole
Pyrazole-aniline derivatives 0.55 Thiazol-4-one vs. butenone core

Research Findings and Implications

  • Synthetic Yield: Recrystallization in DMF-EtOH (1:1) achieves >85% purity, outperforming ethanol-alone methods (~70%) for analogous thiazol-4-ones .
  • Electrostatic Potential (ESP): Multiwfn analysis reveals a polarized electron density distribution, with the pyridinyl nitrogen and bromine acting as negative and positive ESP hotspots, respectively . This suggests preferential binding to cationic or π-rich biological targets.
  • Thermal Stability : Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures >250°C, implying robust stability under physiological conditions .

Q & A

Q. What are the established synthetic protocols for preparing (5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one?

  • Methodological Answer : The compound is synthesized via a multi-step condensation reaction. A typical protocol involves:
  • Refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and a substituted oxocompound in a DMF/acetic acid solvent system (2–4 hours).
  • Isolation by filtration and recrystallization from DMF-ethanol .
  • Critical parameters: Stoichiometric ratios (e.g., 0.01 mol thiosemicarbazide, 0.03 mol oxocompound) and solvent polarity to favor Z-configuration stabilization .

Table 1 : Key Reaction Conditions

ComponentMolar RatioSolvent SystemReaction TimeYield Range
Thiosemicarbazide1.0DMF/AcOH (1:2)2–4 h60–75%
Oxocompound (e.g., pyridinylpyrrole)3.0Reflux

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELXL refine crystallographic data to resolve bond angles and torsion angles .
  • NMR spectroscopy : 1H^1H NMR coupling constants (JJ) between vinyl protons (typically J<12J < 12 Hz for Z-configuration) .
  • IR spectroscopy : Stretching frequencies for C=N (1590–1620 cm1^{-1}) and C=S (1150–1250 cm1^{-1}) bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity while minimizing byproducts?

  • Methodological Answer : Use Design of Experiments (DoE) for systematic optimization:
  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. DMSO), catalyst (e.g., NaOAc vs. Et3_3N).
  • Response surface modeling identifies interactions between variables. For example, higher DMF content improves solubility but may increase side reactions .
  • Byproduct analysis : LC-MS or 13C^{13}C NMR to detect intermediates like unreacted thiosemicarbazide or oxidized thiazolidinone derivatives .

Table 2 : Common Byproducts and Mitigation Strategies

ByproductSourceMitigation Strategy
Oxo-thiazolidinone derivativesOver-oxidation of thiol groupReduce reaction temperature
E-isomerSolvent polarity mismatchUse acetic acid as co-solvent

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The pyridinylpyrrole moiety may engage in π-π stacking with aromatic residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The 4-bromoanilino group is electron-withdrawing, directing reactivity at the thiazol-4-one ring .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response standardization : Compare IC50_{50} values under consistent assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-bromo with 4-Cl) to isolate pharmacophore contributions .

Methodological Challenges

Q. How to address low reproducibility in crystallographic data for this compound?

  • Methodological Answer :
  • Crystal twinning : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • Solvent masking : Apply SQUEEZE (PLATON) to account for disordered solvent molecules in the lattice .

Q. What analytical techniques differentiate regioisomers during functionalization of the pyridinylpyrrole moiety?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Correlate 1H^1H-13C^{13}C couplings to assign substituent positions.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of isomers (e.g., C vs. N substitution) .

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